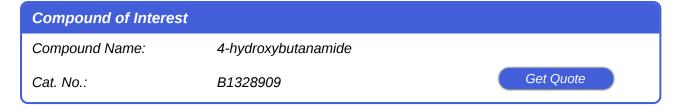


# Spectroscopic Profile of 4-Hydroxybutanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-hydroxybutanamide**, a molecule of interest in various research and development sectors. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information is intended to serve as a valuable resource for the identification, characterization, and quality control of **4-hydroxybutanamide** in a laboratory setting.

#### **Spectroscopic Data Summary**

The following tables summarize the expected quantitative spectroscopic data for **4-hydroxybutanamide**. These values are based on established principles of spectroscopy and data from structurally analogous compounds.

## Table 1: Predicted <sup>1</sup>H NMR Data for 4-Hydroxybutanamide (500 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.40	t	2H	H-4 (-CH <sub>2</sub> -OH)
~2.05	t	2H	H-2 (-CH <sub>2</sub> -C=O)
~1.65	р	2H	H-3 (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> )
~4.50	t (broad)	1H	-OH
~7.20 & ~6.80	s (broad)	2H	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for 4-

Hydroxybutanamide (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ) ppm	Assignment
~175.0	C-1 (C=O)
~60.5	C-4 (-CH <sub>2</sub> -OH)
~32.0	C-2 (-CH <sub>2</sub> -C=O)
~28.5	C-3 (-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> )

Table 3: Predicted IR Absorption Data for 4-

**Hydroxybutanamide** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
2960-2850	Medium	C-H stretching (aliphatic)
~1640	Strong	C=O stretching (Amide I)
~1550	Medium	N-H bending (Amide II)
~1050	Strong	C-O stretching



**Table 4: Predicted Mass Spectrometry Data for 4-**

**Hvdroxybutanamide (Electron Ionization)** 

m/z	Predicted Adduct
104.0706	[M+H]+
126.0526	[M+Na]+
102.0560	[M-H] <sup>-</sup>
121.0972	[M+NH <sub>4</sub> ]+
86.0606	[M+H-H <sub>2</sub> O] <sup>+</sup>
103.0628	[M]+

### **Experimental Protocols**

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **4-hydroxybutanamide**. These protocols are based on standard laboratory practices and instrumentation.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A Bruker DRX-500 spectrometer, or an equivalent 500 MHz NMR instrument.
- Sample Preparation: Dissolve approximately 5-10 mg of **4-hydroxybutanamide** in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
  - Acquire the proton spectrum at a spectral frequency of 500 MHz.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Employ a 30-degree pulse width with a relaxation delay of 1 second.



- Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-tonoise ratio.
- Process the data with an exponential line broadening of 0.3 Hz.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the carbon spectrum at a spectral frequency of 125 MHz.
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - Employ a 45-degree pulse width with a relaxation delay of 2 seconds.
  - Acquire a sufficient number of scans (typically 1024 or more) for good signal-to-noise.
  - Process the data with an exponential line broadening of 1.0 Hz.
- Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 for <sup>1</sup>H and  $\delta$  39.52 for <sup>13</sup>C).

#### Infrared (IR) Spectroscopy

- Instrumentation: A Bruker Alpha FT-IR spectrometer, or an equivalent Fourier Transform Infrared spectrometer.
- Sample Preparation:
  - Solid Sample (KBr Pellet): Mix a small amount of 4-hydroxybutanamide (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition:
  - Record the spectrum over the range of 4000 to 400 cm<sup>-1</sup>.



- Co-add at least 16 scans to improve the signal-to-noise ratio.
- Perform a background scan of the empty sample compartment or the clean ATR crystal prior to sample analysis.
- Data Analysis: Identify the characteristic absorption bands (in cm<sup>-1</sup>) corresponding to the functional groups present in the molecule.

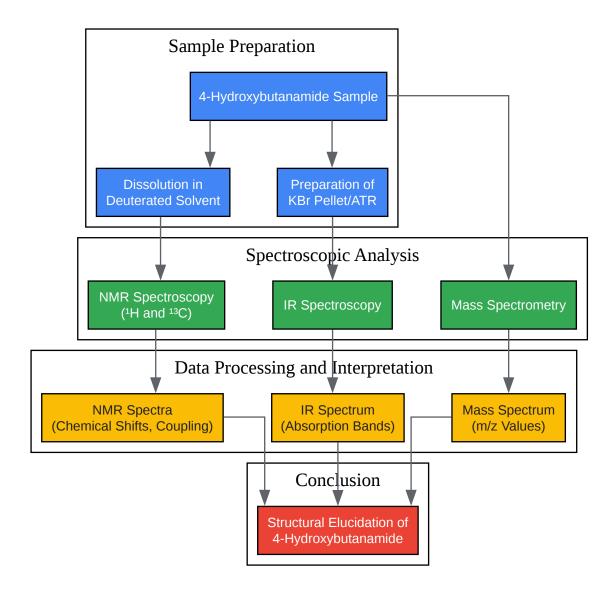
#### Mass Spectrometry (MS)

- Instrumentation: A MAT INCOS 50 (Thermo Finnigan) mass spectrometer, or an equivalent instrument capable of electron ionization (EI).
- Sample Introduction: Introduce the sample via a direct insertion probe.
- Ionization:
  - Use electron ionization (EI) at an energy of 70 eV.
- Mass Analysis:
  - Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu.
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the predicted values for various adducts and fragments.

#### **Workflow and Logical Relationships**

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in elucidating the structure of **4-hydroxybutanamide**.

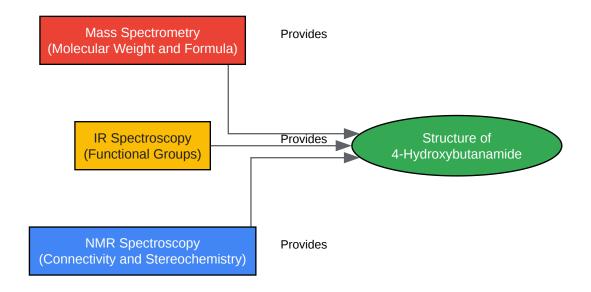




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Caption: General workflow for the spectroscopic analysis of **4-hydroxybutanamide**.





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Caption: Logical relationship of spectroscopic techniques for structural elucidation.

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